molecular formula C13H16N4O2S B2374028 Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate CAS No. 1006323-03-0

Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate

Cat. No.: B2374028
CAS No.: 1006323-03-0
M. Wt: 292.36
InChI Key: ZHZPOBSVVMUBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate is a synthetic small molecule featuring a pyrimidine core linked to a pyrazole ring via a thioacetate ester bridge. This structure places it within a class of nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . The molecule is of significant interest in early-stage anticancer research, particularly in the development of kinase inhibitors. The pyrazole and pyrimidine heterocycles are common pharmacophores found in many approved anticancer drugs and investigational compounds that target key signaling pathways in proliferating cells . Its primary research value stems from its potential application as a key intermediate or precursor in the synthesis of more complex molecules designed to inhibit specific protein kinases. The pyrimidine-pyrazole scaffold has been successfully utilized in the design of potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a serine/threonine kinase whose aberrant activity is linked to ovarian, breast, lung, and brain cancers . Furthermore, similar structural motifs are found in compounds exhibiting promising inhibitory activity against Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a well-validated target for colon, breast, ovarian, and non-small cell lung cancers . The "1,5-dimethyl-1H-pyrazole" moiety and the thioether linker in its structure are strategic features that can be leveraged to optimize binding affinity and selectivity toward specific enzymatic targets. Researchers can functionalize the ester group to generate diverse amide or acid derivatives, facilitating structure-activity relationship (SAR) studies. This compound is supplied For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

ethyl 2-[4-(1,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-4-19-12(18)8-20-13-14-6-5-11(16-13)10-7-15-17(3)9(10)2/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZPOBSVVMUBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CC(=N1)C2=C(N(N=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate is a compound characterized by its unique chemical structure, which includes a thioester and a pyrazole-pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4OSC_{12}H_{14}N_4OS, with a molecular weight of approximately 270.33 g/mol. The compound features a thioacetate group linked to a pyrimidine and a pyrazole ring, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. Studies have demonstrated that modifications in the pyrazole structure can enhance the inhibitory effects on cancer cell lines such as those expressing BRAF(V600E) mutations .
  • Anti-inflammatory Properties : Compounds containing pyrazole and pyrimidine rings have been associated with reduced inflammation through mechanisms involving the inhibition of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Effects : Some derivatives have demonstrated significant antimicrobial activity against resistant strains of bacteria, suggesting potential applications in treating infections .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of pyrazole derivatives, compounds similar to this compound were tested against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against BRAF(V600E) positive melanoma cells. The observed mechanism involved the induction of apoptosis through activation of caspase pathways .

Case Study 2: Anti-inflammatory Activity

A series of pyrazole-based compounds were synthesized and evaluated for their anti-inflammatory properties. One derivative showed significant inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The structure-activity relationship (SAR) analysis suggested that the presence of specific substituents on the pyrazole ring enhanced biological activity .

Data Table: Biological Activities of Related Pyrazole Derivatives

Compound NameActivity TypeIC50 (µM)Mechanism of Action
Compound AAntitumor5.0Induction of apoptosis via caspase activation
Compound BAnti-inflammatory10.0Inhibition of NO production in macrophages
Compound CAntimicrobial15.0Disruption of bacterial cell membrane integrity

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl Thioacetate Derivatives

Compound Name CAS Number Substituent on Pyrimidine (Position 4) Molecular Formula Molecular Weight (Da) Key Properties/Applications
Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]thio}acetate 1006323-03-0 1,5-dimethylpyrazole C₁₃H₁₆N₄O₂S 292.36 Intermediate in heterocyclic synthesis
Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate 1034981-34-4 1,3-dimethylpyrazole C₁₃H₁₆N₄O₂S 292.36 Isomeric variant with altered sterics
Ethyl ({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}thio)acetate N/A 4-(difluoromethoxy)phenyl C₁₅H₁₄F₂N₂O₃S 352.35 Enhanced lipophilicity for drug design
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate N/A Thietan-3-yloxy (oxygen-sulfur heterocycle) C₁₂H₁₇N₃O₃S₂ 327.41 Bioactive scaffold in medicinal chemistry
Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate N/A 4-chlorophenyl C₁₄H₁₃ClN₂O₂S 308.79 Antiproliferative activity (in vitro)

Key Observations :

  • Electronic Effects : Replacement of pyrazole with a 4-chlorophenyl or difluoromethoxyphenyl group (as in and ) introduces electron-withdrawing substituents, altering the pyrimidine ring’s electron density and reactivity .
  • Biological Relevance : Compounds like Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate exhibit antiproliferative activity, suggesting that the thioacetate-pyrimidine scaffold is pharmacologically versatile .

Key Observations :

  • The target compound’s synthesis mirrors methods used for analogues (e.g., ), but its 1,5-dimethylpyrazole substituent may complicate purification due to increased hydrophobicity .
  • Compounds with oxygen-sulfur heterocycles (e.g., thietane in ) demonstrate higher synthetic efficiency, likely due to reduced steric constraints .

Physicochemical and ADME Properties

  • Solubility : The 1,5-dimethylpyrazole group enhances lipophilicity (logP ~2.5 estimated) compared to polar analogues like Ethyl ({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}thio)acetate (logP ~3.2) .
  • Hydrogen Bonding : The pyrimidine-thioacetate motif can participate in hydrogen bonding (e.g., S···H–N interactions), as inferred from crystallographic studies using SHELXL (). This contrasts with chlorophenyl derivatives, where π-π stacking dominates .
  • Metabolic Stability : Methyl groups on pyrazole may reduce metabolic oxidation compared to unsubstituted analogues, as seen in related pyrazolopyrimidines ().

Notes

  • Commercial Availability : Discontinued status () necessitates in-house synthesis for research use.
  • Synthetic Caution : Steric hindrance from 1,5-dimethylpyrazole may require optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents) .
  • Data Gaps : Detailed pharmacokinetic or toxicity data are absent in the provided evidence; further studies are needed to assess safety profiles.

Preparation Methods

Synthetic Pathways and Strategic Considerations

The compound’s structure necessitates sequential construction of the pyrazole and pyrimidine rings, followed by thioether linkage formation. Key challenges include ensuring proper substitution patterns on both heterocycles and avoiding side reactions during sulfur incorporation. Three primary routes dominate the literature:

Modular Assembly via Pyrazole and Pyrimidine Intermediate Coupling

This method involves synthesizing 4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine 1 as a precursor, followed by functionalization to introduce the thioacetate group.

Pyrazole Synthesis

The 1,5-dimethylpyrazole moiety is synthesized via cyclocondensation of 1,3-diketones 2 with methylhydrazine (3) . For example, acetylacetone reacts with methylhydrazine in ethanol under reflux to yield 1,5-dimethyl-1H-pyrazole (4) in 85–92% yield.

Pyrimidine Synthesis

The pyrimidine ring is constructed using a Biginelli-like condensation. Ethyl 3-oxobutanoate (5) reacts with thiourea (6) and 4-(1,5-dimethylpyrazol-4-yl)benzaldehyde (7) in acidic conditions to form 2-thioxo-1,2,3,4-tetrahydropyrimidine (8) , which is oxidized to the pyrimidin-2-amine 1 using iodine in DMSO.

Thioether Formation

Pyrimidin-2-amine 1 is converted to the corresponding chloride 9 via diazotization (NaNO₂/HCl), followed by nucleophilic displacement with ethyl mercaptoacetate (10) in the presence of K₂CO₃. This yields the target compound in 68–75% purity.

Reaction Scheme 1:
$$
\text{1 (Pyrimidin-2-amine)} \xrightarrow{\text{NaNO}2/\text{HCl}} \text{9 (Chloride)} \xrightarrow{\text{10, K}2\text{CO}_3} \text{Ethyl {[4-(1,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]thio}acetate}
$$

One-Pot Tandem Cyclization and Thioacetylation

A streamlined approach combines pyrimidine formation and thioether linkage in a single reactor.

Substrate Preparation

A chalcone derivative 11 (e.g., 3-(1,5-dimethylpyrazol-4-yl)-1-phenylprop-2-en-1-one) reacts with thiourea (6) and ethyl bromoacetate (12) under basic conditions (KOH/EtOH). The tandem cyclization-thioacetylation proceeds via:

  • Formation of the pyrimidine ring through enamine cyclization.
  • In situ displacement of bromide by the pyrimidine-thiolate intermediate.

Reaction Scheme 2:
$$
\text{11 + 6 + 12 → Ethyl {[4-(1,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]thio}acetate} \quad (\text{Yield: 62–70%})
$$

Optimization Data
Catalyst Solvent Temperature (°C) Yield (%)
KOH EtOH 80 62
Cs₂CO₃ DMF 100 70
DBU THF 60 58

Cross-Coupling of Preformed Heterocycles

Palladium-catalyzed coupling enables direct linkage of pyrazole and pyrimidine units.

Suzuki-Miyaura Coupling

4-Bromo-2-(ethylthioacetate)pyrimidine (13) reacts with 1,5-dimethyl-4-(pinacolborane)pyrazole (14) under Pd(PPh₃)₄ catalysis. This method achieves 78% yield but requires rigorous anhydrous conditions.

Reaction Scheme 3:
$$
\text{13 + 14 → Ethyl {[4-(1,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]thio}acetate} \quad (\text{Yield: 78%})
$$

C-S Bond Formation via Ullmann-Type Coupling

Copper(I)-mediated coupling of 4-iodo-1,5-dimethylpyrazole (15) with 2-mercaptopyrimidine (16) in DMSO at 120°C affords the thioether intermediate, which is esterified with ethyl chloroacetate to yield the target compound (55–60% yield).

Critical Analysis of Methodologies

Yield and Scalability

  • Modular Assembly offers moderate yields (68–75%) but is scalable to multi-gram quantities.
  • One-Pot Synthesis reduces purification steps but struggles with byproduct formation at scale.
  • Cross-Coupling provides higher regiocontrol but incurs costs from metal catalysts.

Functional Group Tolerance

  • The thioacetate group is sensitive to nucleophilic attack; thus, mild bases (e.g., K₂CO₃) are preferred over strong alkalis.
  • Pd-catalyzed methods require inert atmospheres to prevent catalyst oxidation.

Emerging Techniques and Innovations

Photoredox Catalysis

Visible-light-mediated C-S bond formation between pyrimidine bromides and thiols has been explored, achieving 65% yield under blue LED irradiation.

Flow Chemistry

Continuous-flow reactors enhance the safety of exothermic steps (e.g., diazotization), improving yield to 81% with reduced reaction times.

Q & A

Basic: What are the optimal synthetic routes for Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]thio}acetate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine-thiol intermediate. A key step is the nucleophilic substitution between 4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol and ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux in ethanol or DMF . Optimizing yield and purity requires precise control of:

  • Temperature : Reflux conditions (~80°C in ethanol) to ensure complete reaction .
  • Solvent : Polar aprotic solvents like DMF improve solubility of intermediates .
  • Reaction Time : 4–6 hours for thioether bond formation, monitored via TLC .
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are recommended .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Structural validation requires a combination of techniques:

  • ¹H/¹³C NMR : Key signals include the pyrazole methyl groups (~2.1–2.5 ppm for 1,5-dimethyl substituents), pyrimidine protons (6.5–8.5 ppm), and the ethyl acetate moiety (1.2–4.3 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula C₁₄H₁₈N₄O₂S (exact mass 306.39) .
  • FT-IR : Stretching vibrations for C=O (1730–1750 cm⁻¹) and C-S (650–700 cm⁻¹) bonds .
    Discrepancies in data may indicate impurities, necessitating additional purification steps .

Advanced: What crystallographic strategies resolve ambiguities in the compound’s 3D structure?

X-ray crystallography using SHELXL ( ) is critical for resolving bond angles, torsional strain, and hydrogen-bonding networks. Key steps include:

  • Data Collection : High-resolution (<1.0 Å) datasets to minimize errors in electron density maps .
  • Hydrogen Bond Analysis : Use graph-set notation ( ) to identify motifs like R₂²(8) rings, which stabilize crystal packing.
  • Validation Tools : Cross-check with the Cambridge Structural Database (CSD) to compare bond lengths/angles with similar pyrimidine derivatives .
    For example, the thioether linkage (C-S-C) should exhibit bond lengths of ~1.81 Å, consistent with related structures in the CSD .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

SAR studies should compare derivatives with systematic substitutions:

DerivativeSubstituent (R)Key ModificationsAssay Outcomes (Example)
Parent compound1,5-dimethylBaseline activityIC₅₀ = 10 µM (kinase inhibition)
Fluorinated analog4-F-phenylEnhanced lipophilicityIC₅₀ = 5 µM (improved potency)
Naphthalene derivative2-naphthylIncreased π-π stackingIC₅₀ = 2 µM (target binding)
Data adapted from .
Methodology :
  • Synthesize analogs via Suzuki coupling or nucleophilic substitution .
  • Test in enzyme inhibition assays (e.g., kinase profiling) and cellular models (apoptosis/proliferation assays) .
  • Use molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR or CDK2 .

Advanced: How can solubility and stability challenges be addressed during formulation?

The compound’s low aqueous solubility (logP ~2.8) and hydrolytic instability (due to the ester group) require:

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (4:1 ratio) for in vitro assays .
  • Prodrug Strategies : Replace the ethyl ester with a tert-butyl ester to enhance stability at physiological pH .
  • Solid Dispersion : Formulate with polyvinylpyrrolidone (PVP) to improve dissolution rates .
    Stability studies (HPLC monitoring under varying pH/temperature) are essential to identify degradation products (e.g., free thiol or acetic acid derivatives) .

Advanced: What computational approaches validate interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding to kinases (e.g., 100 ns trajectories in GROMACS) to assess conformational stability .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at pyrimidine N1) using Schrödinger’s Phase .
  • ADMET Prediction : Tools like SwissADME predict CYP450 metabolism (likely oxidation at the pyrazole methyl groups) and blood-brain barrier penetration (low, due to high polar surface area) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.